2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid
Description
Functional Group Classification :
- Carboxylic Acids : The acetic acid moiety provides acidity ($$ \text{pKa} \approx 2.3 $$) and metal-chelating capability.
- Amines : The secondary amine group ($$ \text{-NH-} $$) enables nucleophilic reactions and coordination chemistry, similar to EDTA derivatives.
- Ethers : The hydroxyethoxy chain enhances solubility in polar solvents, a trait shared with polyethylene glycol (PEG) derivatives.
Hierarchical Classification :
Comparative Analysis with Analogues :
Properties
Molecular Formula |
C6H13NO4 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethylamino]acetic acid |
InChI |
InChI=1S/C6H13NO4/c8-2-4-11-3-1-7-5-6(9)10/h7-8H,1-5H2,(H,9,10) |
InChI Key |
FHARCGHXAWMGKP-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)NCC(=O)O |
Related CAS |
68227-91-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound plays a significant role in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their biological activity, particularly in the development of anti-cancer drugs. For instance, studies have shown that derivatives of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid exhibit promising anti-proliferative activities across various cancer cell lines. The IC50 values for some derivatives were reported in the sub-micromolar range, indicating strong efficacy against tumor cells .
2. Solid-Phase Synthesis
The compound is utilized in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS). These methods are crucial for synthesizing peptides and small organic molecules that can serve as lead compounds in drug discovery. The ability to modify the compound's structure allows researchers to optimize lead compounds for better efficacy and reduced toxicity .
3. Bioconjugation
Due to its functional groups, 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid is suitable for bioconjugation processes. It can be attached to various biomolecules, enhancing their solubility and stability, which is essential for therapeutic applications . This property is particularly useful in creating targeted drug delivery systems.
Cosmetic Formulations
1. Skin Care Products
The compound's hydrophilic nature makes it an excellent candidate for use in cosmetic formulations, especially those aimed at improving skin hydration and texture. Its inclusion in creams and lotions can enhance the moisture-retaining properties of the product . Studies have demonstrated that formulations containing this compound can improve skin barrier function and reduce transepidermal water loss.
2. Stability Enhancer
In cosmetic formulations, 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid acts as a stabilizing agent. Its ability to form stable emulsions allows for better consistency and shelf-life of cosmetic products . This stability is critical for maintaining the efficacy of active ingredients over time.
Case Studies
Mechanism of Action
The mechanism by which 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and other proteins. These interactions can modulate the activity of enzymes, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
- 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid: Contains a hydroxyethoxy-ethylamino group linked to acetic acid.
- 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (): Features an aminoethoxy-ethoxy chain, enhancing reactivity for conjugation (e.g., peptide synthesis).
- 2-(2-Hydroxyethoxy)acetic acid (): Simpler structure lacking an amino group, serving as a metabolite in detoxification pathways .
- 2-(2-Methoxyethoxy)ethoxyacetic acid (): Methoxy substitution reduces polarity compared to hydroxy/amino analogs.
Physicochemical Properties
Data Tables for Key Compounds
Table 1: Structural Comparison of Ethoxy-Substituted Acetic Acid Derivatives
Table 2: Hazard Profiles
| Compound | Hazard Codes | Safety Precautions |
|---|---|---|
| 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | H302, H315, H319, H335 | Use PPE, avoid inhalation |
| 2-(Hydroxyamino)acetic acid | Not specified | Store in inert atmosphere |
Biological Activity
2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid, also known as a derivative of amino acids, has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This compound's unique structure, featuring a hydroxyethoxy group, suggests various biological activities that warrant comprehensive exploration.
Chemical Structure
The chemical structure of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid can be represented as follows:
This structure indicates the presence of both an amino group and a carboxylic acid, essential for its biological interactions.
Biological Activity Overview
The biological activity of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid has been studied in various contexts, including its effects on cell proliferation, apoptosis, and potential anti-inflammatory properties. Below is a summary of key findings from recent studies.
Cytotoxicity and Antiproliferative Effects
Research indicates that compounds similar to 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 values reported range from 45 to 97 nM, indicating potent cytotoxicity.
- HCT-116 (Colorectal Cancer) : Similar IC50 values were observed, with some derivatives showing effectiveness at concentrations as low as 6 nM.
These findings suggest that the compound may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis, particularly in the G1 phase of the cell cycle .
The mechanism by which 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid exerts its effects appears to involve:
- Enzymatic Inhibition : It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions with CDK2, supporting its role as a potential therapeutic agent .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Apoptosis Induction :
- Anti-inflammatory Properties :
Data Tables
| Cell Line | IC50 Range (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45–97 | CDK2 inhibition, apoptosis induction |
| HCT-116 | 6–99 | Cell cycle arrest |
| HepG-2 | 48–90 | Moderate cytotoxicity |
Q & A
Q. What are the common synthetic routes for 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid, and what challenges arise during synthesis?
The synthesis typically involves multi-step reactions starting with ethylene glycol derivatives. For example:
- Step 1 : Reacting 2-(2-hydroxyethoxy)ethanol with bromoacetic acid under basic conditions to form intermediate ether linkages.
- Step 2 : Introducing the amino group via nucleophilic substitution or reductive amination, often using ammonia or protected amines (e.g., Fmoc groups) .
Challenges include controlling by-products (e.g., over-alkylation) and ensuring regioselectivity. highlights the use of mild conditions (room temperature, aqueous solvents) to minimize side reactions and improve safety compared to traditional high-temperature methods .
Q. How is the purity of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid validated in research settings?
Common analytical methods include:
- HPLC : To assess purity (>98% as reported in ) using reverse-phase columns and UV detection at 210–254 nm.
- NMR : and NMR confirm structural integrity, with characteristic peaks for hydroxyethoxy (δ 3.5–3.7 ppm) and carboxylic acid (δ 170–175 ppm) groups .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., 178.12 g/mol for the protonated form) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing by-products in the synthesis of this compound?
Key strategies include:
- Catalyst Selection : Using silver carbonate (AgCO) to enhance etherification efficiency, as noted in , which reports >99% yield in enzymatic reactions .
- Temperature Control : Maintaining reactions at 20–35°C to prevent thermal degradation of sensitive functional groups .
- Protecting Groups : Employing Fmoc or tert-butyl groups to shield the amino group during intermediate steps, reducing unwanted side reactions .
Q. What methodologies resolve contradictions in reported toxicological data for alkoxyacetic acid derivatives?
Alkoxyacetic acids (e.g., metabolites of ethylene glycol ethers) exhibit variable toxicity profiles. To address discrepancies:
- Metabolite Profiling : Use LC-MS/MS to quantify specific metabolites (e.g., 2-(2-hydroxyethoxy)acetic acid) in biological samples, as described in .
- In Vitro Assays : Compare cytotoxicity (e.g., IC) across cell lines under standardized conditions. notes the compound’s role as a drug metabolite, necessitating careful dose-response studies .
Q. How is this compound applied in drug delivery systems or polymer chemistry?
- Drug Delivery : The hydroxyethoxy and carboxylic acid groups enable conjugation with therapeutics (e.g., ester linkages for pH-sensitive release). highlights similar ether-linked compounds used in stable drug complexes .
- Polymer Synthesis : The compound serves as a monomer for water-soluble polymers. demonstrates its use in ceramic-filled inks for 3D printing, improving ink stability via hydrogen bonding .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing variability in synthetic yield data?
Q. How do researchers differentiate between structural isomers or degradation products in this compound?
- Tandem MS/MS : Fragmentation patterns distinguish isomers (e.g., differentiating amino vs. hydroxyethoxy positional isomers).
- Stability Studies : Accelerated degradation under heat/light followed by HPLC monitoring, as suggested in for related compounds .
Reference Table: Key Properties and Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
